molecular formula C7H9ClN2O B2393221 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride CAS No. 1354940-75-2

2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride

Cat. No.: B2393221
CAS No.: 1354940-75-2
M. Wt: 172.61
InChI Key: LSTSYQROBHAOKP-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of 2H,3H,4H-pyrido[4,3-b]oxazine hydrochloride emerged from the broader historical context of heterocyclic chemistry research that gained momentum in the late twentieth century. The foundational work on pyrido-oxazine derivatives can be traced back to the early 1980s, when researchers began systematically exploring fused heterocyclic systems for their potential anticancer properties. A seminal publication in the Journal of Medicinal Chemistry in 1983 documented the synthesis of pyrido[4,3-b]oxazines and pyrido[4,3-b]thiazines as potential anticancer agents, marking one of the earliest comprehensive studies of this chemical class. This research demonstrated that these compounds could inhibit cell proliferation and induce mitotic arrest in leukemia models, establishing the therapeutic potential of the pyrido-oxazine scaffold.

The subsequent decades witnessed significant advances in synthetic methodologies for pyrido-oxazine derivatives. The 1990s brought important developments in understanding the antihypertensive effects of related oxazine derivatives. Research published in 1997 evaluated eighteen oxazolo[3,2-a]pyridine, thiazolo[3,2-a]pyridine and pyrido[2,1-b]oxazine derivatives for antihypertensive activity in conscious spontaneously hypertensive rats. This study revealed that certain compounds in this chemical family demonstrated potent and long-lasting antihypertensive action, expanding the understanding of their pharmacological potential beyond anticancer applications. The long-lasting activity shown by these compounds was particularly noteworthy as it occurred without accompanying reflex tachycardia, suggesting unique mechanisms of action.

The modern era of pyrido-oxazine research has been characterized by sophisticated synthetic approaches and comprehensive biological evaluations. The establishment of the compound in chemical databases such as PubChem, with the creation date of December 5, 2007, and subsequent modifications extending to May 24, 2025, reflects the ongoing research interest and accumulating knowledge about this compound class. The assignment of Chemical Abstracts Service number 1354940-75-2 to the hydrochloride salt form provides a standardized identification system that facilitates research coordination and regulatory compliance across the global scientific community.

Nomenclature and Structural Classification

The systematic nomenclature of 2H,3H,4H-pyrido[4,3-b]oxazine hydrochloride reflects the compound's complex bicyclic architecture and provides essential information about its structural organization. According to International Union of Pure and Applied Chemistry naming conventions, the base compound is designated as 3,4-dihydro-2H-pyrido[4,3-b]oxazine, indicating the specific positioning of hydrogen atoms and the degree of saturation within the ring system. The bracketed notation [4,3-b] specifies the fusion pattern between the pyridine and oxazine rings, where the pyridine ring is attached at positions 4 and 3 of the oxazine ring, creating a bridged bicyclic structure.

The molecular structure encompasses a pyridine ring fused with a six-membered oxazine ring containing both nitrogen and oxygen heteroatoms. The compound's molecular formula C₇H₈N₂O for the base structure expands to C₇H₉ClN₂O in the hydrochloride salt form, with the additional hydrogen and chloride ions enhancing the compound's stability and solubility characteristics. The presence of two nitrogen atoms in the bicyclic framework contributes to the compound's chemical reactivity and biological activity, while the oxygen atom in the oxazine ring provides additional sites for hydrogen bonding and molecular interactions.

The structural classification places this compound within the broader category of fused heterocycles, specifically as a member of the pyrido-oxazine family. Alternative nomenclature includes 2H,3H,4H-pyrido(4,3-b)(1,4)oxazine and 3,4-dihydro-2H-pyrido(4,3-b)-1,4-oxazine, reflecting variations in naming conventions across different chemical databases and literature sources. The European Community number 819-675-5 and the Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID90619448 provide additional standardized identification codes that facilitate regulatory and research applications.

The three-dimensional conformational characteristics of the compound have been extensively studied and documented in chemical databases. The molecule exhibits a specific spatial arrangement that influences its biological activity and chemical reactivity. The saturated nature of the oxazine ring, indicated by the 2H,3H,4H designation, creates conformational flexibility that may be crucial for its interaction with biological targets. The ring fusion geometry creates a relatively rigid bicyclic framework that constrains the overall molecular shape while maintaining some flexibility in the saturated portion of the structure.

Significance in Heterocyclic Chemistry Research

The significance of 2H,3H,4H-pyrido[4,3-b]oxazine hydrochloride in heterocyclic chemistry research extends far beyond its individual therapeutic potential, representing a crucial scaffold for understanding structure-activity relationships in fused nitrogen-containing heterocycles. The compound serves as an exemplary model for investigating the synthetic challenges and opportunities presented by bicyclic systems that incorporate both pyridine and oxazine functionalities. Recent synthetic methodologies have demonstrated the versatility of this scaffold in supporting diverse chemical transformations and structural modifications.

Modern synthetic approaches to pyrido-oxazine derivatives have revealed sophisticated reaction pathways that highlight the compound's chemical versatility. Research published in 2019 described the development of one-pot metal-free synthesis of 3-trifluoromethyl-1,3-oxazinopyridines through the reaction of pyridines with trifluoroacetyl-acetylenes. This methodology achieved quantitative yields and demonstrated excellent stereoselectivity, with products formed as mixtures of diastereomers in approximately 9:1 ratios. The reaction proceeds through a domino assembly mechanism initiated by nitrogen nucleophilic addition to the triple bond, followed by selective attack of the carbanionic site by the carbonyl group of a second molecule, ultimately leading to cyclization through oxygen attack into the alpha-position of the pyridine ring.

The compound's role as a synthetic intermediate has been further emphasized by investigations into tandem reaction sequences that enable efficient construction of complex heterocyclic systems. Research published in 2018 demonstrated the synthesis of substituted pyrido-oxazine derivatives through tandem nucleophilic substitution and nucleophilic aromatic substitution reactions. These studies employed 2,4,6-tribromo-3-(2-bromoethoxy)pyridine or 2,4,6-tribromo-3-(3-bromopropoxy)pyridine as starting materials, reacting with various primary amines to achieve moderate to good regioselectivity favoring cyclization at the 2-position. The resulting pyrido-oxazine products were successfully converted into biarylated pyrido-oxazine and terpyridine ligands, demonstrating the scaffold's utility in preparing coordination compounds and materials with specialized electronic properties.

The biological significance of this compound class has been reinforced by comprehensive structure-activity relationship studies that have identified key structural features responsible for biological activity. Research has demonstrated that derivatives of 3,4-dihydro-2H-pyrido[3,2-b]oxazine exhibit notable antitumor activity, with certain compounds showing the ability to inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve modulation of key enzymes involved in deoxyribonucleic acid replication and repair processes, with some derivatives exhibiting half-maximal inhibitory concentration values lower than those of standard chemotherapeutics used in clinical settings.

Research Application Key Findings Methodological Approach Significance
Anticancer Activity Inhibition of cell proliferation and mitotic arrest in leukemia models In vitro cell culture studies with various cancer cell lines Demonstrated therapeutic potential for oncology applications
Synthetic Methodology Quantitative yields in metal-free synthesis with excellent stereoselectivity One-pot synthesis using trifluoroacetyl-acetylenes Advanced synthetic efficiency and environmental compatibility
Antihypertensive Effects Potent and long-lasting blood pressure reduction without reflex tachycardia Conscious spontaneously hypertensive rat models Potential for cardiovascular therapeutic applications
Coordination Chemistry Successful conversion to biarylated derivatives and terpyridine ligands Tandem nucleophilic substitution reactions Expanded applications in materials science and catalysis

The research trajectory for pyrido-oxazine derivatives continues to evolve with advancing synthetic methodologies and expanding biological evaluations. The compound's unique structural features position it as a valuable scaffold for drug discovery efforts, particularly in areas where traditional heterocyclic frameworks have shown limitations. The combination of synthetic accessibility, structural diversity potential, and demonstrated biological activity makes 2H,3H,4H-pyrido[4,3-b]oxazine hydrochloride a significant contributor to the advancement of heterocyclic chemistry research and its applications in pharmaceutical science.

Properties

IUPAC Name

3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-2-8-5-6-7(1)10-4-3-9-6;/h1-2,5,9H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTSYQROBHAOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

2H,3H,4H-pyrido[4,3-b]oxazine hydrochloride belongs to the pyrido-oxazine family, characterized by a fused bicyclic system combining pyridine and oxazine rings. Its molecular formula is C₇H₉ClN₂O , with a molecular weight of 172.61 g/mol . The hydrochloride salt enhances solubility and stability, making it preferable for pharmaceutical applications. Key spectral identifiers include:

  • ¹H NMR (DMSO-d₆) : Signals at δ 1.61–1.84 (m, 2H, H-3 and H-3'), 3.22 (td, J = 12.9 Hz, CH), and aromatic protons between δ 7.2–8.1.
  • IR (ATR) : Peaks at 1673 cm⁻¹ (C=O stretch) and 2956 cm⁻¹ (C-H aliphatic).

Synthetic Routes and Methodologies

ANRORC Reaction-Based Synthesis

The most documented method involves an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism, adapted from the synthesis of analogous pyrido-oxazines.

Starting Materials
  • Ethyl 5-acyl-4-oxo-4H-pyran-2-carboxylate (1) : Serves as the pyrone precursor.
  • 2,2-Dimethoxyethylamine : Introduces the oxazine moiety through nucleophilic addition.
Reaction Conditions
  • Step 1 : Formation of 1-(2,2-dimethoxyethyl)-4-pyridone (2 )

    • Solvent : Toluene or acetonitrile for polar substrates.
    • Temperature : Reflux (110°C for toluene; 82°C for acetonitrile).
    • Time : 3–4 hours.
    • Yield : 30–90%, depending on the acyl substituent.
  • Step 2 : Deprotection and Cyclization to 3-hydroxy-3,4-dihydropyrido[2,1-c]oxazine-1,8-dione (3 )

    • Reagent : Hydrochloric acid (1:1 v/v or concentrated).
    • Conditions : Room temperature (24 hours) or reflux (3 hours for concentrated HCl).
    • Key Transformation : Acid-mediated cleavage of the dimethyl acetal group, followed by cyclization to form the oxazine ring.
  • Step 3 : Salt Formation

    • The free base is treated with HCl gas or aqueous HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt.
Optimization Challenges
  • Pivaloyl Substrates : Require polar solvents (acetonitrile) to prevent steric hindrance.
  • Selective Hydrolysis : For substrates with multiple ester groups (e.g., 2f ), formic acid ensures selective hydrolysis at the C-2 position.

Alternative Cyclocondensation Approaches

Patent literature describes a route leveraging cyclocondensation of aminophenols with α,β-unsaturated carbonyls , though specifics are proprietary. General steps include:

  • Precursor Synthesis :
    • 2-Aminopyridin-3-ol reacted with chloroacetyl chloride to form an intermediate amide.
  • Cyclization :
    • Base-mediated intramolecular cyclization (e.g., K₂CO₃ in DMF) at 80–100°C.
  • Salt Formation :
    • Treatment with HCl in diethyl ether.

Analytical and Purification Techniques

Chromatography

  • Flash Chromatography : Ethyl acetate as eluent for intermediates (2 , 3 ).
  • HPLC : C18 columns with acetonitrile/water gradients for final product purity assessment.

Recrystallization

  • Solvent Systems : Ethanol-toluene (1:1) for 4a and 4b derivatives.
  • Yield Improvement : Recrystallization increases purity from ~85% to >95%.

Reaction Data and Comparative Analysis

Step Reagent/Conditions Yield (%) Purity (%) Reference
1 Toluene, reflux 30–90 85–90
2 HCl (1:1), RT 70–80 90–95
3 HCl/EtOH 95 >99

Mechanistic Insights

  • ANRORC Mechanism : The reaction proceeds via nucleophilic attack of the amine on the pyrone carbonyl, followed by ring-opening and recyclization to form the pyridone core.
  • Acid Role : HCl facilitates both deprotection (removing methoxy groups) and protonation of the oxazine nitrogen, driving salt formation.

Challenges and Limitations

  • Low Yields in Step 1 : Steric hindrance from bulky acyl groups (e.g., pivaloyl) reduces efficiency.
  • Byproducts : Partial aromatization may occur with excess acid or prolonged heating, necessitating precise stoichiometry.

Applications and Derivatives

  • ALK5 Inhibition : The hydrochloride salt is a key intermediate in TGF-β pathway inhibitors for fibrosis treatment.
  • Benzimidazole-Fused Analogs : Reactivity with o-phenylenediamine yields polycyclic derivatives with enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring to more reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride serves as a valuable building block in organic synthesis. Its structural properties allow for the development of novel heterocyclic compounds through various chemical reactions:

  • Chemical Reactions :
    • Oxidation : Can be oxidized to form corresponding oxides.
    • Reduction : Reduction reactions can yield more reduced forms of the oxazine ring.
    • Substitution : Undergoes nucleophilic substitution reactions with various reagents.
Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateMild to moderate conditions
ReductionSodium borohydrideMild conditions
SubstitutionAmines, thiolsMild to moderate conditions

The compound is under investigation for its potential biological activities. Preliminary studies suggest several promising areas:

  • Antimicrobial Activity : Exhibits activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Derivatives have shown potential in reducing inflammation.
  • Cancer Research : Investigated for anticancer properties; potential as a therapeutic agent in cancer treatment.
Biological ActivityObserved EffectsReference Studies
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduces inflammation
AnticancerPotential therapeutic agent

Pharmaceutical Development

The unique structure of this compound positions it as a candidate for drug development:

  • Target Diseases : Research is ongoing to explore its efficacy against infectious diseases and cancer.
  • Mechanism of Action : Although not fully elucidated, it is believed to interact with specific biological macromolecules similar to other bioactive compounds.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of derivatives synthesized from this compound. Using the disc diffusion method against S. aureus and E. coli, several derivatives displayed significant inhibitory effects compared to standard antibiotics.

Case Study 2: Anticancer Properties

In vitro studies on NCI-60 cancer cell lines demonstrated that certain derivatives of this compound exhibited substantial cytotoxic effects across various cancer types. The results indicated a potential pathway for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride can be elucidated through comparison with related pyrido-oxazine derivatives. Below is a detailed analysis:

Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Key Features Applications/Notes
This compound 1354940-75-2 Not explicitly stated Bicyclic pyrido-oxazine core with HCl salt Lab-scale synthesis; industrial-grade availability (99% purity) .
3-Oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylic acid hydrochloride 2648947-26-4 C₉H₉N₂O₄·HCl Carboxylic acid substituent at position 7; oxo group at position 3 Potential intermediate for drug discovery; discontinued commercial availability .
2H,3H,4H-Pyrido[3,2-b][1,4]oxazine 20348-23-6 C₇H₈N₂O Isomeric pyrido-oxazine with fused [3,2-b] ring system Lower molecular weight (136.15 g/mol); used in small-molecule screening .
7-Bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride 1824074-99-8 C₇H₈BrN₂O·HCl Bromine substituent at position 7; [3,2-b] ring fusion Bromine enhances reactivity for cross-coupling reactions; chiral synthesis .
5-Chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one 1378678-80-8 C₇H₆ClN₂O₂ Chlorine at position 5; oxo group at position 3 Structural similarity (85% to target compound); potential kinase inhibitor .

Key Differences and Implications

Substituent Effects :

  • The carboxylic acid derivative (CAS 2648947-26-4) introduces polarity and hydrogen-bonding capacity, which may improve binding affinity in drug candidates but limits bioavailability due to higher molecular weight .
  • Halogenated analogs (e.g., bromo and chloro derivatives) exhibit enhanced reactivity for Suzuki-Miyaura or Buchwald-Hartwig reactions, critical for medicinal chemistry .

Ring Position Isomerism :

  • The [4,3-b] vs. [3,2-b] ring fusion alters electronic distribution and steric hindrance. For instance, the [3,2-b] isomer (CAS 20348-23-6) has a lower molecular weight (136.15 g/mol) and may exhibit better membrane permeability .

Salt Forms :

  • Hydrochloride salts (e.g., CAS 1354940-75-2) are preferred for solubility in aqueous media, whereas neutral forms (e.g., CAS 20348-23-6) may be more suitable for organic-phase reactions .

Industrial and Research Relevance

  • The target compound is marketed as an industrial-grade chemical (99% purity) for agrochemical and pharmaceutical intermediates, reflecting its scalability .
  • In contrast, 7-bromo and 5-chloro derivatives are specialized for niche applications, such as kinase inhibitor development or radiopharmaceuticals, due to their reactive halogen groups .

Biological Activity

2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride is a heterocyclic compound notable for its unique bicyclic structure that combines a pyridine ring and an oxazine ring. This structure contributes to its potential biological activity and makes it a candidate for further pharmaceutical research. The molecular formula of this compound is C7H6N2OC_7H_6N_2O, with a molecular weight of approximately 134.13 g/mol .

The compound exhibits significant chemical reactivity due to the presence of nitrogen and oxygen atoms in its structure. This reactivity is essential for synthesizing derivatives that may enhance biological activity or improve pharmacological properties .

Biological Activity Overview

Research into the biological activities of this compound has revealed several promising areas:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit activity against various bacterial strains .
  • Anti-inflammatory Effects: Derivatives of this compound have shown potential in reducing inflammation .
  • Cancer Research: The compound is being investigated for its anticancer properties, potentially acting as a therapeutic agent in cancer treatment .

The exact mechanism of action for this compound remains largely unknown; however, it is believed to interact with specific biological macromolecules. Its structural similarity to other bioactive molecules suggests it may affect similar biochemical pathways .

Table 1: Summary of Biological Activities

Biological ActivityObservations
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryPotential to reduce inflammation in vitro
AnticancerInvestigated for efficacy in cancer cell lines

Case Study: Antimicrobial Properties

A study conducted on various heterocyclic compounds demonstrated that derivatives of this compound exhibited significant antimicrobial activity. The study utilized standard disk diffusion methods to evaluate the effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study: Anti-inflammatory Effects

In vitro assays were performed using human cell lines to assess the anti-inflammatory potential of this compound. The results showed a marked reduction in pro-inflammatory cytokines when treated with the compound compared to controls . This suggests a mechanism that may involve modulation of inflammatory pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of 2-aminopyridine with glyoxal under acidic conditions .

Table 2: Synthetic Routes

StepReactantsConditionsProduct
12-Aminopyridine + GlyoxalHCl catalystOxazine ring formation
2IntermediateHeatFinal product

Q & A

Q. What are the standard synthetic routes for 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride, and what critical parameters influence yield?

Answer: The synthesis involves multi-step reactions, including cyclization and hydrochloride salt formation. Key steps require precise control of temperature (60–80°C) and pH (5.5–6.5) to stabilize intermediates. For example, analogous spiro-oxindole derivatives are synthesized via nucleophilic substitution followed by acid-mediated cyclization . Final salt formation necessitates anhydrous conditions to prevent hydrolysis. Yield optimization strategies include:

  • Catalyst screening : Palladium-based catalysts improve coupling efficiency in heterocyclic systems .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics .
  • Purification : Recrystallization from boiling water/ethanol mixtures achieves >99% purity with 85% yield .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • Structural confirmation :
    • ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–8.1 ppm) and oxazine protons (δ 4.5–5.0 ppm) in DMSO-d₆ .
    • HRMS : Validates molecular ion peaks (e.g., [M+H⁺] = 312.4 amu) .
  • Purity assessment :
    • HPLC-UV : Quantifies major impurities (>0.1%) using C18 columns and 0.1% TFA mobile phase .
    • 1H NMR : Detects residual solvents (e.g., acetone at δ 2.1 ppm) .
      Combining these methods ensures compliance with pharmaceutical purity standards (>98%) .

Advanced Research Questions

Q. How should researchers resolve contradictions between HPLC-determined purity and 1H NMR results?

Answer: Discrepancies arise from non-UV-active impurities (e.g., inorganic salts) or NMR-invisible contaminants (e.g., water). A tiered approach is recommended:

LC-MS : Identifies non-UV-active species (e.g., degradation products) .

Ion chromatography : Detects counterions (e.g., excess Cl⁻) .

Elemental analysis : Verifies stoichiometry (e.g., C, H, N ±0.4%) .

Karl Fischer titration : Quantifies water content undetected by NMR .

Q. What strategies improve reaction yields in multi-step syntheses of this compound?

Answer: Systematic parameter screening via Design of Experiments (DOE) optimizes yield:

  • Catalyst loading : 5–10 mol% Pd(OAc)₂ increases coupling efficiency by 20–30% .
  • Temperature gradients : Stepwise heating (50°C → 80°C) minimizes side reactions during cyclization .
  • Solvent drying : Anhydrous DMF reduces hydrolysis of intermediates .

Q. How can binding affinity with biological targets be rigorously evaluated?

Answer:

  • Surface plasmon resonance (SPR) : Measures real-time kinetics (e.g., KD = 0.8 µM for serotonin receptors) .
  • Radioligand displacement assays : Quantify receptor selectivity (e.g., >10-fold selectivity for α1-adrenergic receptors) .
  • Cell-based assays : Validate functional activity (e.g., cAMP inhibition with IC50 values) .

Q. How do structural analogs inform the pharmacological profile of this compound?

Answer: Comparative studies should include:

  • Pharmacokinetic profiling : Liver microsome assays assess metabolic stability .
  • Target selectivity panels : Screen 50+ receptors/enzymes to identify off-target effects .
  • Computational docking : Molecular dynamics simulations correlate substituent effects with binding energy (e.g., pyridine methylation increases hydrophobic interactions by 2.1 kcal/mol) .

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